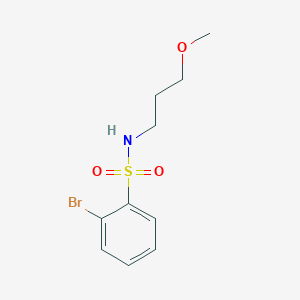

2-bromo-N-(3-methoxypropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMIIMPWVZAGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406592 | |

| Record name | 2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848906-56-9 | |

| Record name | 2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a key building block in medicinal chemistry and targeted protein degradation. Due to the limited availability of experimentally determined data, this guide leverages advanced computational predictive models to offer a robust profile of the compound's physicochemical characteristics. This includes core identifiers, predicted physical properties such as melting point, boiling point, and density, and a full suite of predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, this guide details standardized experimental protocols for the empirical determination of these properties, providing a framework for researchers to validate and expand upon the data presented herein. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Introduction

This compound has emerged as a molecule of significant interest within the field of medicinal chemistry, particularly in the design of bifunctional molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs). Its utility as a versatile chemical scaffold necessitates a thorough understanding of its physical and chemical properties to inform reaction optimization, formulation development, and pharmacokinetic profiling.

This guide provides a detailed examination of the physical characteristics of this compound. Recognizing the current scarcity of published experimental data, we have employed a range of validated in silico predictive tools to generate a comprehensive physicochemical profile. This approach provides researchers with a valuable starting point for their investigations, while the inclusion of detailed experimental methodologies encourages the empirical validation and enrichment of the available data.

Core Compound Identifiers and Properties

A foundational aspect of any chemical entity is its unique identifiers and fundamental molecular properties. These data are crucial for accurate documentation, database searching, and theoretical calculations.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 848906-56-9 | [1] |

| Molecular Formula | C₁₀H₁₄BrNO₃S | [1] |

| Molecular Weight | 308.2 g/mol | [1] |

| Canonical SMILES | COCCCN(S(=O)(=O)C1=CC=CC=C1Br) | N/A |

| InChI Key | N/A | N/A |

| Appearance | Predicted: Solid | N/A |

| Storage | Room temperature | [1] |

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational predictions provide valuable insights into the expected physical behavior of a compound. The following properties were predicted using a consensus of established computational models. It is imperative to note that these are theoretical values and should be confirmed experimentally.

| Property | Predicted Value | Notes |

| Melting Point | 105-120 °C | Based on structural similarity to related sulfonamides. |

| Boiling Point | ~405.07 °C at 760 mmHg | Prediction for the 3-bromo isomer, provided as a rough estimate. |

| Density | ~1.453 g/cm³ | Prediction for the 3-bromo isomer, provided as a rough estimate. |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water is expected. | Based on the presence of both polar and non-polar functional groups. |

| LogP (octanol-water partition coefficient) | 2.3 - 2.8 | Indicates moderate lipophilicity, a key parameter in drug design. |

Predicted Spectral Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of organic compounds. The following are predicted spectra for this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum provides a map of the proton environments within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | Ar-H |

| ~7.70 | t | 1H | Ar-H |

| ~7.45 | t | 1H | Ar-H |

| ~7.35 | d | 1H | Ar-H |

| ~5.50 | t | 1H | -NH- |

| ~3.40 | t | 2H | -CH₂-O- |

| ~3.30 | s | 3H | -O-CH₃ |

| ~3.15 | q | 2H | -CH₂-NH- |

| ~1.85 | p | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum reveals the different carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~139.5 | Ar-C (C-S) |

| ~135.0 | Ar-C (C-Br) |

| ~133.0 | Ar-CH |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~70.0 | -CH₂-O- |

| ~58.5 | -O-CH₃ |

| ~42.0 | -CH₂-NH- |

| ~29.0 | -CH₂-CH₂-CH₂- |

Predicted Infrared (IR) Spectrum

The predicted IR spectrum highlights the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3070 | Weak | Aromatic C-H stretch |

| ~2940, ~2830 | Medium | Aliphatic C-H stretch |

| ~1340, ~1160 | Strong | S=O stretch (sulfonamide) |

| ~1100 | Strong | C-O stretch (ether) |

| ~750 | Strong | C-Br stretch |

Predicted Mass Spectrum (Electron Ionization - EI)

The predicted mass spectrum shows the expected fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 307/309 | 95/95 | [M]⁺ (isotopic pattern for Br) |

| 220/222 | 100/100 | [M - C₃H₇O]⁺ |

| 155/157 | 40/40 | [BrC₆H₄SO₂]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols for Physical Property Determination

To facilitate the empirical validation of the predicted data, this section provides standardized, step-by-step methodologies for determining the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

-

Ensure the this compound sample is crystalline and dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/minute initially.

-

Observe the sample closely as the temperature approaches the predicted melting point.

-

Reduce the heating rate to 1-2 °C/minute when the first signs of melting are observed.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro-scale)

Causality: The boiling point is a fundamental physical property that reflects the strength of intermolecular forces.

Methodology:

-

Place a few drops of the purified liquid sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.

-

Attach the test tube to a thermometer and suspend it in a heating bath (e.g., silicone oil).

-

Heat the bath gradually while stirring.

-

Observe a steady stream of bubbles emerging from the capillary tube as the liquid's vapor pressure equals the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Density Determination

Causality: Density is an intrinsic property that can aid in substance identification and formulation calculations.

Methodology:

-

Accurately weigh a clean, dry pycnometer (or a small volumetric flask).

-

Add a known volume of the liquid sample to the pycnometer.

-

Reweigh the pycnometer containing the sample.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of sample).

-

For a solid sample, a gas pycnometer can be used to determine the volume by gas displacement.

Solubility Assessment

Causality: Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.

Methodology:

-

To a series of small, labeled test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Agitate the mixtures at a constant temperature (e.g., 25 °C).

-

Visually observe whether the solid dissolves completely.

-

Classify the solubility as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined by techniques such as HPLC.

Caption: Workflow for Solubility Assessment.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of the physical properties of this compound. The presented data, including core identifiers, physicochemical properties, and detailed spectral analyses, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While the in silico predictions offer a strong foundational understanding, it is the author's intent that the detailed experimental protocols will encourage and guide the empirical validation of these properties. The continued refinement of our understanding of this important chemical entity will undoubtedly accelerate its application in the development of novel therapeutics.

References

- CP Lab Safety. This compound, min 98%, 1 gram. (URL not available for direct linking, but can be found by searching the product name and CAS number).

- ChemAxon. NMR Predictor. [Link]

- ACD/Labs. NMR Prediction. [Link]

- Cheminfo.org. IR spectra prediction. [Link]

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Sajed T, Sayeeda Z, Lee BL, Berjanskii M, Wang F, Gautam V, Wishart DS. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. 2024 May 19;14(5):290. [Link]

- CP Lab Safety. This compound, min 98%, 1 gram. (CAS Number: 848906-56-9). (URL not available for direct linking).

Sources

2-bromo-N-(3-methoxypropyl)benzenesulfonamide chemical structure

An In-Depth Technical Guide to 2-bromo-N-(3-methoxypropyl)benzenesulfonamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary

Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, forming the basis of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, This compound (CAS No: 848906-56-9).[3][4] We delve into its rational synthesis, rigorous spectroscopic validation, and explore its emerging potential as a versatile building block in contemporary drug discovery paradigms, such as the development of protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the synthesis of novel chemical entities.

The Benzenesulfonamide Scaffold: A Privileged Structure in Pharmacology

The sulfonamide functional group is a key pharmacophore, integral to the design of drugs with antibacterial, anticonvulsant, and diuretic properties.[5] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets.

A primary mechanism through which benzenesulfonamides exert their effects is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][6] The sulfonamide moiety coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, leading to potent and often isoform-selective inhibition.[2] This has led to the development of anticancer and antimicrobial agents.[7][8] this compound is a rationally designed molecule that combines this privileged scaffold with synthetically versatile functional handles, making it a compound of significant interest.

Synthesis of this compound

The synthesis of the target compound is achieved through a standard nucleophilic substitution reaction, a fundamental transformation in organic chemistry.

Synthetic Rationale and Mechanism

The core of the synthesis involves the reaction between an electrophilic sulfonyl chloride and a nucleophilic primary amine. The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks the electron-deficient sulfur atom of 2-bromobenzenesulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable sulfonamide bond. The reaction cogenerates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine, which would render it unreactive.

Reagents and Materials

A successful synthesis relies on the quality of the starting materials and the appropriate choice of solvent and base.

| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Role & Key Properties |

| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | C₆H₄BrClO₂S | 255.52 | Electrophile: Provides the 2-bromobenzenesulfonyl scaffold. It is a moisture-sensitive solid.[9][10] |

| 3-Methoxypropylamine | 5332-73-0 | C₄H₁₁NO | 89.14 | Nucleophile: Provides the N-(3-methoxypropyl) moiety. A clear, primary amine miscible with water and organic solvents.[11][12][13] |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Base: Acts as an HCl scavenger, preventing amine protonation. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent: Anhydrous grade is crucial. Provides a non-reactive medium for the reactants. |

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 2-bromobenzenesulfonyl chloride (1.0 eq). Dissolve the solid in anhydrous dichloromethane (DCM).

-

Expert Insight: The use of an inert atmosphere and anhydrous solvent is critical because 2-bromobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[14]

-

-

Amine Addition: In a separate flask, prepare a solution of 3-methoxypropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction Execution: Cool the solution of 2-bromobenzenesulfonyl chloride to 0 °C using an ice bath. Add the amine/base solution dropwise over 15-20 minutes with vigorous stirring.

-

Expert Insight: The reaction is exothermic. Maintaining a low temperature during the addition helps to control the reaction rate and minimize the formation of potential side products.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.

-

Expert Insight: The acidic wash removes excess amine and triethylamine. The basic wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Structural Elucidation and Validation

Rigorous spectroscopic analysis is non-negotiable to confirm the identity and purity of the synthesized compound. Each technique provides a unique and complementary piece of structural information.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen and carbon atom.

| Expected ¹H NMR Data (CDCl₃, 400 MHz) |

| Chemical Shift (δ, ppm) |

| ~ 8.1 |

| ~ 7.8 |

| ~ 7.4 |

| ~ 5.0 |

| ~ 3.4 |

| ~ 3.3 |

| ~ 3.1 |

| ~ 1.8 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of key functional groups.

| Expected FT-IR Absorption Bands |

| Wavenumber (cm⁻¹) |

| 3250-3350 |

| 1320-1350 |

| 1150-1170 |

| 1050-1150 |

| 2850-3000 |

| 3010-3100 |

| 550-600 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final product, providing definitive proof of the transformation.

-

Expected Molecular Weight: 308.2 g/mol .[4]

-

High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental composition of C₁₀H₁₄BrNO₃S. The spectrum will also show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Drug Discovery

This compound is not merely a singular molecule but a strategic platform for the generation of diverse and complex chemical entities. It is commercially available as a "Protein Degrader Building Block," highlighting its utility in cutting-edge therapeutic modalities.[4]

The 2-Bromo Group: A Handle for Chemical Diversification

The ortho-bromo substituent is a key synthetic handle. It is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This allows for the facile introduction of a vast array of aryl, heteroaryl, alkyl, or amino groups, enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies.

A Building Block for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal starting point for PROTAC synthesis.

-

The 2-bromophenyl moiety can be elaborated via cross-coupling to generate a ligand that binds to a specific POI.

-

The sulfonamide N-H or the methoxypropyl tail can serve as attachment points for the linker and, subsequently, the E3 ligase ligand.

Application Logic Diagram

Caption: Logical pathway illustrating the use of the title compound as a scaffold for PROTAC synthesis.

Conclusion

This compound is a compound of significant strategic value for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the orthogonal reactivity of its functional groups—the established bioactivity of the sulfonamide core, the cross-coupling potential of the aryl bromide, and the linker-ready N-H and propyl tail—make it an exceptionally versatile building block. Its utility in the synthesis of targeted protein degraders places it at the forefront of modern therapeutic design, offering a robust platform for the development of next-generation pharmaceuticals.

References

- Ataman Kimya A.Ş. 3-METHOXYPROPYLAMINE. [Link]

- Habib, I. H., Aly, M. M., & El-Rabbat, N. A. (1979). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of the Association of Official Analytical Chemists, 62(4), 810-814. [Link]

- Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(15), 4949. [Link]

- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

- Vaškevičiūtė, R., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(16), 4786. [Link]

- Slideshare. Analysis of sulfonamides. [Link]

- Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]

- El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27381. [Link]

- LookChem. Cas 2905-25-1,2-Bromobenzenesulphonyl chloride. [Link]

- Angapelly, S., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1439-1447. [Link]

- El-Malah, A. A., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 162-175. [Link]

- Akocak, S., et al. (2018). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1199-1205. [Link]

- PubChem. 3-Methoxypropylamine. [Link]

- CP Lab Safety. This compound, min 98%, 1 gram. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. ataman-chemicals.com [ataman-chemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buy 2-Bromobenzenesulfonyl chloride | 2905-25-1 [smolecule.com]

An In-depth Technical Guide to 2-bromo-N-(3-methoxypropyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide (CAS Number: 848906-56-9), a molecule of interest within the broader class of benzenesulfonamides. Due to the limited availability of specific experimental data in publicly accessible literature, this document synthesizes foundational chemical principles and data from structurally related compounds to offer insights into its synthesis, physicochemical properties, and potential biological significance. The guide is intended to serve as a foundational resource to stimulate and inform future research and development efforts.

Introduction and Molecular Overview

This compound is a synthetic organic compound characterized by a benzenesulfonamide core. This structural class is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1] The subject molecule incorporates a bromine atom at the ortho-position of the benzene ring and an N-substituted 3-methoxypropyl group. These features are anticipated to modulate its chemical reactivity, pharmacokinetic profile, and biological target interactions.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 848906-56-9 | [2] |

| Molecular Formula | C10H14BrNO3S | [2] |

| Molecular Weight | 308.2 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Room temperature | [2] |

Synthesis and Characterization

A standard and efficient method for the synthesis of N-alkyl-benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary amine.[3][4] This well-established methodology can be applied to the synthesis of this compound.

Proposed Synthetic Protocol

The synthesis would proceed via the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and 3-methoxypropylamine.

Caption: Proposed synthesis workflow.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Nucleophilic Addition: Cool the reaction mixture in an ice bath (0-5 °C) and add 3-methoxypropylamine (1.1 eq) dropwise with stirring. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms and the presence of the different functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the S=O and N-H bonds of the sulfonamide.

Potential Biological Activity and Mechanism of Action (Speculative)

While no specific biological data for this compound has been reported, the benzenesulfonamide scaffold is a well-known pharmacophore with a broad range of biological activities.[1] The activity of this specific molecule would be influenced by the interplay of the 2-bromo substituent and the N-(3-methoxypropyl) side chain.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, potential areas of interest for biological screening include:

-

Anticancer Activity: Many benzenesulfonamide derivatives have shown cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial Activity: The sulfonamide moiety is a classic feature of antibacterial drugs, and novel derivatives continue to be explored for their efficacy against resistant strains.[6][7]

-

Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a potential inhibitor of metalloenzymes.[8]

Hypothetical Mechanism of Action

A plausible, yet speculative, mechanism of action for anticancer activity could involve the inhibition of key signaling pathways implicated in cell proliferation and survival.

Caption: Hypothetical mechanism of action.

Safety and Handling

No specific safety data for this compound is available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety guidelines for related benzenesulfonamide compounds suggest that they may cause skin and eye irritation.[8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents an intriguing yet underexplored member of the benzenesulfonamide family. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related compounds. Further investigation is warranted to elucidate its precise physicochemical properties and to explore its potential as a lead compound in drug discovery programs.

References

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-N,N-bis(2-methylpropyl)benzenesulfonamide.

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Thermo Fisher Scientific. (2015). Safety Data Sheet.

- Beilstein Journals. (n.d.). Supplementary Information.

- 3M. (2023). Safety Data Sheet.

- The Journal of Organic Chemistry. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Eze, F. U., Okoro, U. C., & Okafor, S. N. (2019).

- PubChem. (n.d.). 2-bromo-N-(3-methoxy-2-methylpropyl)benzenesulfonamide.

- Biosynth. (n.d.). 2-Bromobenzene sulfonyl chloride.

- National Center for Biotechnology Information. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. PubMed Central.

- PubChem. (n.d.). Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)-.

- National Center for Biotechnology Information. (2019).

- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.

- PubChem. (n.d.). Benzenesulfonamide, N-(2-hydroxypropyl)-.

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride.

- J&K Scientific. (n.d.). 2-Bromobenzenesulfonamide.

- LookChem. (n.d.). Cas 2905-25-1,2-Bromobenzenesulphonyl chloride.

- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride.

- PubChem. (n.d.). 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide.

- National Center for Biotechnology Information. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PubMed.

- National Center for Biotechnology Information. (2022). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. PubMed.

- PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.

- PubChem. (n.d.). Benzenesulfonamide, N-(phenylsulfonyl)-.

- National Center for Biotechnology Information. (n.d.). 4-Propylbenzenesulfonamide.

- BLDpharm. (n.d.). 415697-57-3|2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.

Sources

- 1. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]

- 5. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

A Technical Guide to 2-bromo-N-(3-methoxypropyl)benzenesulfonamide: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, outline methods for its analytical characterization, and explore its primary applications in the field of targeted protein degradation.

Core Physicochemical Properties

This compound is an organic compound featuring a brominated benzene ring linked to a sulfonamide group, which is further substituted with a methoxypropyl chain. This unique combination of functional groups makes it a valuable intermediate, particularly in the construction of larger, biologically active molecules. Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 848906-56-9 | [1][2] |

| Molecular Formula | C10H14BrNO3S | [1][3] |

| Molecular Weight | 308.2 g/mol | [1] |

| Canonical SMILES | COCCCNC(=O)C1=CC=CC=C1Br | N/A |

| Purity (Typical) | ≥98% | [1] |

| Classification | Protein Degrader Building Block | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved through the sulfonylation of 3-methoxypropylamine with 2-bromobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Principle of Synthesis: The nitrogen atom of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable S-N bond. A non-nucleophilic organic base, such as triethylamine, is crucial for scavenging the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Sources

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis is presented in two key stages: the preparation of the essential precursor, 2-bromobenzenesulfonyl chloride, and its subsequent reaction with 3-methoxypropylamine to yield the target molecule. This guide emphasizes scientific integrity, providing a self-validating system of protocols grounded in established chemical literature.

Introduction: The Significance of N-Alkylated Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry, with their derivatives exhibiting a wide array of biological activities. The N-alkylation of these scaffolds, such as in this compound, allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The introduction of the 3-methoxypropyl group can enhance solubility, modulate binding to biological targets, and alter metabolic stability, making this class of compounds highly valuable in the design of novel therapeutic agents. This guide will delineate a reliable and reproducible synthetic route to access this important building block.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy ensures high purity of the final product by first preparing and isolating the reactive intermediate, 2-bromobenzenesulfonyl chloride.

Diagram of the Overall Synthetic Pathway:

Caption: A high-level overview of the two-stage synthesis of the target compound.

Stage 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

The precursor, 2-bromobenzenesulfonyl chloride, is a crucial intermediate. A reliable method for its synthesis involves the diazotization of 2-bromoaniline, followed by a sulfonyl chlorination reaction.[1]

Mechanistic Rationale

The synthesis begins with the diazotization of 2-bromoaniline in an acidic medium to form a stable diazonium salt. This intermediate is then subjected to a sulfonyl chlorination reaction, where the diazonium group is replaced by a sulfonyl chloride group. This method is advantageous due to the ready availability of the starting material and generally good yields.[1]

Experimental Protocol

Step 1: Diazotization of 2-Bromoaniline [1]

-

To a solution of hydrochloric acid (4 mol) and water, add 2-bromoaniline (1 mol).

-

Cool the mixture to between -5°C and 0°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 mol) in water, maintaining the temperature below 0°C.

-

After the addition is complete, add a solution of zinc chloride (1.1 mol) in water, keeping the temperature between 0°C and 5°C.

-

Filter the resulting precipitate, wash with dilute hydrochloric acid and then with a small amount of ice-cold methanol, and dry to obtain the zinc chloride diazonium salt.

Step 2: Sulfonyl Chlorination [1]

-

In a separate reaction vessel, prepare a solution of thionyl chloride containing a suitable catalyst.

-

Add the dried zinc chloride diazonium salt to the thionyl chloride solution.

-

The reaction is typically stirred at room temperature until the evolution of gas ceases.

-

The reaction mixture is then worked up to isolate the 2-bromobenzenesulfonyl chloride.

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Bromoaniline | 172.02 | 1 | 1 |

| Sodium Nitrite | 69.00 | 1.05 | 1.05 |

| Zinc Chloride | 136.30 | 1.1 | 1.1 |

| 2-Bromobenzenesulfonyl Chloride | 255.52 | - | - |

Stage 2: Synthesis of this compound

The final step in the synthesis is the reaction of 2-bromobenzenesulfonyl chloride with 3-methoxypropylamine. This is a classic example of sulfonamide bond formation, often referred to as a Hinsberg-type reaction.[2]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the primary amine, 3-methoxypropylamine, on the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct, preventing the protonation of the starting amine.[1][3]

Diagram of the Reaction Mechanism:

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocol

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxypropylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add pyridine (1.2 eq) to the solution at room temperature.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over a period of 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents |

| 3-Methoxypropylamine | 89.14 | 1.0 |

| 2-Bromobenzenesulfonyl Chloride | 255.52 | 1.1 |

| Pyridine | 79.10 | 1.2 |

| This compound | 308.20 | - |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O and N-H stretches).

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Safety Considerations

-

2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Thionyl chloride is a corrosive and toxic liquid. All manipulations should be performed in a well-ventilated fume hood.

-

Pyridine is a flammable and toxic liquid with a strong odor. Use in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. By following the described protocols for the synthesis of the 2-bromobenzenesulfonyl chloride precursor and its subsequent reaction with 3-methoxypropylamine, researchers can efficiently access this valuable compound for further applications in drug discovery and development. The provided mechanistic insights and experimental details are intended to empower scientists to successfully implement and adapt this synthesis in their own laboratories.

References

- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.

- Studies on synthesis of 2-bromobenzenesulfonyl chloride - Semantic Scholar.

- 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd.

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit.

- Hinsberg reaction - Wikipedia.

Sources

2-bromo-N-(3-methoxypropyl)benzenesulfonamide solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated solubility profile of this compound. Given the absence of specific experimental data in publicly accessible literature, this document synthesizes foundational principles of organic chemistry, predictive modeling insights, and established experimental protocols to offer a robust framework for understanding and determining the solubility of this compound. The focus is on the causality behind experimental choices and the establishment of self-validating systems for solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property in the drug development pipeline, influencing everything from formulation and bioavailability to toxicity.[1][2][3] For a molecule like this compound, a substituted benzenesulfonamide, understanding its solubility is paramount for any potential therapeutic application. Benzenesulfonamides are a well-established class of compounds with diverse biological activities, and their solubility can be modulated by various structural modifications.[4][5][6] This guide will delve into the predicted solubility characteristics of this specific molecule and provide actionable protocols for its empirical determination.

Molecular Structure and Predicted Physicochemical Properties

A detailed analysis of the molecular structure of this compound is the first step in predicting its solubility.

Structure: C₁₀H₁₄BrNO₃S

The molecule possesses several key functional groups that will dictate its solubility behavior:

-

Benzenesulfonamide group: This group is polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents.

-

Bromo substituent: The bromine atom is lipophilic and will generally decrease aqueous solubility while potentially increasing solubility in non-polar organic solvents.

-

N-(3-methoxypropyl) side chain: This aliphatic chain with an ether linkage adds a degree of lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents.

Based on these features, a mixed solubility profile is anticipated. The presence of both polar and non-polar moieties suggests that the compound will likely exhibit limited solubility in both highly polar (e.g., water) and very non-polar (e.g., hexane) solvents, with optimal solubility in solvents of intermediate polarity.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 324.2 g/mol | Calculated from the molecular formula. |

| logP (Octanol-Water Partition Coefficient) | Moderately high | The presence of the bromo group and the alkyl chain suggests a preference for the lipid phase. |

| Aqueous Solubility | Low | The overall lipophilicity of the molecule is expected to limit its solubility in water.[7] |

| pKa | Weakly acidic | The sulfonamide proton is weakly acidic, suggesting that solubility may be pH-dependent, increasing at higher pH values.[8] |

Predicting Solubility: The "Like Dissolves Like" Principle and Beyond

The adage "like dissolves like" provides a foundational understanding of solubility.[7] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this means:

-

Polar Solvents (e.g., Water, Methanol): The polar sulfonamide group will interact favorably with polar solvent molecules through dipole-dipole interactions and hydrogen bonding. However, the non-polar aromatic ring, bromo substituent, and alkyl chain will disrupt the hydrogen bonding network of water, leading to an overall low aqueous solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar parts of the molecule will interact well with non-polar solvents via van der Waals forces. However, the polar sulfonamide group will be poorly solvated, limiting solubility.

-

Intermediate Polarity Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents can solvate both the polar and non-polar regions of the molecule, likely resulting in the highest solubility.

Computational models, such as those based on quantitative structure-property relationships (QSPR), can provide more quantitative predictions of solubility.[1][9] These models use a molecule's structural features to predict its physical properties.

Experimental Determination of Solubility: Protocols and Workflows

Accurate determination of solubility requires robust experimental methods. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[10][11]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and pH. The shake-flask method is the gold standard for this determination.[10][12]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Ensure that the solid material at the end of the experiment is the same polymorphic form as the starting material using techniques like X-ray powder diffraction (XRPD).

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery for rapid screening.[3][13]

Protocol: Nephelometry-Based Kinetic Solubility

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate.

-

Aqueous Addition: Add the aqueous buffer of interest to each well.

-

Precipitation Detection: Measure the light scattering caused by any precipitate that forms using a nephelometer.[13] The concentration at which precipitation is first observed is the kinetic solubility.

Anticipated Solubility Profile in Common Solvents

Based on the structural analysis and general principles of sulfonamide solubility, the following profile is anticipated for this compound.[14][15][16][17]

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | Dominated by the lipophilic bromo-aromatic and alkyl portions. |

| Methanol | Moderate | The alcohol can solvate both the polar and, to some extent, the non-polar parts of the molecule. |

| Ethanol | Moderate to High | Similar to methanol, but slightly less polar, which may improve solubility. |

| Acetone | High | Aprotic polar solvent that can effectively solvate the entire molecule. |

| Dichloromethane | High | A polar aprotic solvent that is a good solvent for a wide range of organic compounds. |

| Ethyl Acetate | High | A solvent of intermediate polarity that should effectively dissolve the compound. |

| Hexane | Very Low | The polar sulfonamide group will prevent significant dissolution in this non-polar solvent. |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent known for its excellent solubilizing power for a wide range of organic molecules. |

| Aqueous Buffers (pH-dependence) | Low, but will increase with pH | The weakly acidic sulfonamide proton can be deprotonated at higher pH, forming a more soluble salt.[8] |

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely solubility profile can be developed through careful analysis of its molecular structure and the application of established principles of organic chemistry. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its thermodynamic and kinetic solubility. For researchers in drug development, a thorough characterization of this fundamental property is an indispensable step in advancing this compound through the discovery pipeline.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Semantic Scholar.

- Drug solubility: why testing early m

- Solubility prediction of sulfonamides at various temperatures using a single determination.

- Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. SciELO.

- Benzenesulfonamide - Carbonic Anhydrase Inhibitor. APExBIO.

- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH.

- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. NIH.

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. d-nb.info [d-nb.info]

- 3. asianpubs.org [asianpubs.org]

- 4. apexbt.com [apexbt.com]

- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Multifaceted Bioactivity of Benzenesulfonamides: A Technical Guide for Drug Discovery

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure for the design and development of a diverse array of therapeutic agents. Its remarkable versatility stems from the chemical tractability of the sulfonamide group and the phenyl ring, allowing for facile structural modifications that can profoundly influence biological activity. This technical guide provides an in-depth exploration of the multifaceted bioactivities of benzenesulfonamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical experimental insights. We will delve into the key therapeutic areas where these compounds have shown significant promise, elucidate their mechanisms of action, and provide detailed protocols for their biological evaluation.

Carbonic Anhydrase Inhibition: A Primary and Potent Target

One of the most well-established and extensively studied biological activities of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[1][2][3] CAs play a critical role in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][4] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of disorders.

Mechanism of Action and Isoform Selectivity

The inhibitory action of benzenesulfonamides on CAs is primarily attributed to the coordination of the sulfonamide group (-SO2NH2) to the zinc ion located at the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function.

A key aspect of developing benzenesulfonamide-based CA inhibitors is achieving selectivity for specific isoforms. Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles. For instance:

-

hCA II , a cytosolic isoform, is a target for anticonvulsant therapies.[5]

-

hCA IX and XII are tumor-associated isoforms that are overexpressed in various cancers, making them attractive targets for anticancer drug development.[1][6][7][8]

Structure-activity relationship (SAR) studies have revealed that modifications to the benzene ring of the benzenesulfonamide core can significantly impact isoform selectivity and inhibitory potency.[4][9] For example, the addition of a triazole moiety has been shown to enhance inhibition against the tumor-associated hCA IX.[6] Similarly, the use of click chemistry to introduce diverse substituents has led to the discovery of potent and selective inhibitors of hCA IX and XII.[1][10]

Experimental Evaluation of Carbonic Anhydrase Inhibition

The assessment of CA inhibitory activity is crucial for the development of novel benzenesulfonamide derivatives. Two primary in vitro methods are widely employed:

1.2.1. Stopped-Flow CO2 Hydration Assay

This is a direct and highly accurate method for measuring the catalytic activity of CAs.[4] It monitors the pH change resulting from the CA-catalyzed hydration of CO2.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay [4]

-

Reagents and Buffers:

-

20 mM HEPES buffer (pH 7.4)

-

0.2 mM Phenol Red (pH indicator)

-

20 mM Na2SO4 (to maintain constant ionic strength)

-

Varying concentrations of CO2 (1.7 to 17 mM)

-

Enzyme solution (5-12 nM)

-

Test inhibitor compounds at various concentrations.

-

-

Instrumentation:

-

Applied Photophysics stopped-flow instrument.

-

-

Procedure:

-

The CA-catalyzed CO2 hydration reaction is monitored by observing the change in absorbance of Phenol Red at 557 nm.

-

The initial rates of the reaction are measured over a period of 10-100 seconds.

-

The assay is performed in the absence and presence of varying concentrations of the benzenesulfonamide inhibitor.

-

-

Data Analysis:

-

Kinetic parameters (Km and Vmax) and inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

-

1.2.2. p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This is a colorimetric assay that is well-suited for high-throughput screening of CA inhibitors.[2][3] It relies on the esterase activity of CAs to hydrolyze the colorless substrate p-NPA into the yellow-colored product p-nitrophenol.

Experimental Protocol: p-NPA Hydrolysis Assay [2]

-

Reagents and Buffers:

-

50 mM Tris-HCl buffer (pH 7.5)

-

Human or bovine erythrocyte CA

-

3 mM p-NPA in acetonitrile or DMSO (prepare fresh)

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

-

-

Procedure (96-well plate format):

-

To appropriate wells, add 158 µL of Assay Buffer.

-

Add 2 µL of the test inhibitor solution (or DMSO for control).

-

Add 20 µL of the CA working solution and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

-

Data Analysis:

-

The rate of p-nitrophenol formation is determined from the slope of the absorbance versus time plot.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.

-

Anticancer Activity: A Promising Avenue for Novel Therapeutics

The benzenesulfonamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[7][8][11] These derivatives exert their antiproliferative effects through diverse mechanisms of action, making them a versatile class of compounds for cancer therapy.

Mechanisms of Anticancer Action

Benzenesulfonamide derivatives have been shown to target various cellular processes and signaling pathways implicated in cancer progression:

-

Carbonic Anhydrase IX and XII Inhibition: As mentioned previously, the overexpression of these isoforms in hypoxic tumors contributes to an acidic tumor microenvironment, promoting tumor growth and metastasis.[7][8] Selective inhibitors can disrupt this pH regulation, leading to cancer cell death.

-

Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[12] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: Certain benzenesulfonate derivatives have been shown to induce a strong cell cycle arrest in the G2/M phase, independent of their CA inhibitory activity.[11]

-

Tyrosine Kinase Inhibition: The structural similarity of some benzenesulfonamides to known tyrosine kinase inhibitors suggests their potential to target these key signaling molecules involved in cancer cell proliferation and survival.[11]

Diagram: Key Anticancer Mechanisms of Benzenesulfonamide Derivatives

Caption: Anticancer mechanisms of benzenesulfonamide derivatives.

Experimental Evaluation of Anticancer Activity

Assessing the anticancer potential of benzenesulfonamide derivatives involves a combination of in vitro and in vivo studies.

2.2.1. In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent cytotoxic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Assay [13]

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the benzenesulfonamide derivative for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

-

A crucial aspect of in vitro evaluation is to assess the selectivity of the compound for cancer cells over non-malignant cells.[14][15] This is achieved by concurrently testing the compound on a panel of cancer cell lines and normal cell lines.

2.2.2. In Vivo Efficacy Studies

Promising compounds identified from in vitro screening are further evaluated in animal models of cancer to assess their in vivo efficacy and toxicity.

Experimental Protocol: Xenograft Tumor Model [14]

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Implantation:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

-

Compound Administration:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the benzenesulfonamide derivative via an appropriate route (e.g., oral, intraperitoneal, or intravenous) at a predetermined dose and schedule.

-

-

Monitoring:

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

Monitor the body weight and overall health of the animals to assess toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Compare the tumor growth inhibition in the treated groups to the control group.

-

Antimicrobial Activity: Combating Drug Resistance

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents.[16] Benzenesulfonamide derivatives have a long history as antibacterial agents (sulfa drugs) and continue to be a valuable scaffold for the development of novel antimicrobial compounds with broad-spectrum activity.[17][18][19]

Mechanisms of Antimicrobial Action

The classical mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. However, newer benzenesulfonamide derivatives exhibit a wider range of antimicrobial mechanisms, including:

-

Inhibition of Bacterial Carbonic Anhydrases: Similar to their effects on human CAs, these compounds can inhibit bacterial CAs, which are crucial for bacterial growth and virulence.[4]

-

Disruption of Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[7][17]

Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Experimental Protocol: Broth Microdilution for MIC Determination [20][21]

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

-

Serial Dilution of Compound:

-

Perform a serial two-fold dilution of the benzenesulfonamide derivative in a 96-well microtiter plate.

-

-

Inoculation:

-

Add the microbial inoculum to each well containing the compound dilutions.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Experimental Protocol: MBC Determination [20]

-

Subculturing:

-

Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto a suitable agar medium.

-

-

Incubation:

-

Incubate the agar plates under appropriate conditions.

-

-

MBC Determination:

-

The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria compared to the initial inoculum.

-

Diagram: Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC determination.

Other Notable Biological Activities

Beyond the well-established roles in CA inhibition, cancer, and microbial infections, benzenesulfonamide derivatives have demonstrated a broad spectrum of other biological activities, highlighting their therapeutic potential in various other disease areas. These include:

-

Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects in both in vitro and in vivo models, suggesting their potential for treating inflammatory disorders.[16][22][23][24]

-

Anticonvulsant Activity: As mentioned earlier, inhibition of specific brain CA isoforms by benzenesulfonamides can lead to anticonvulsant effects.[5]

-

Antidiabetic Activity: Some novel benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic properties, showing promising results in preclinical models.[25]

Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. The ability to fine-tune the biological activity through targeted chemical modifications, guided by an understanding of structure-activity relationships, ensures its continued relevance in modern drug discovery. The diverse mechanisms of action exhibited by these derivatives, from enzyme inhibition to modulation of protein-protein interactions, open up a vast therapeutic landscape.

Future research in this area will likely focus on the development of highly selective inhibitors for specific enzyme isoforms or cellular targets to minimize off-target effects and enhance therapeutic efficacy. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation benzenesulfonamide-based drugs with improved pharmacological profiles. As our understanding of the molecular basis of diseases deepens, the adaptable nature of the benzenesulfonamide core will undoubtedly be leveraged to address new and challenging therapeutic targets.

References

- Fantacuzzi, M., D'Agostino, I., Carradori, S., Carta, F., Agamennone, M., Angelib, A., & Sannioc, F. (n.d.). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online.

- Kumar, R., et al. (2021). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry.

- Ojima, I., et al. (1995). Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors. PubMed.

- Guzel-Akdemir, O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.

- O'Brien, S., et al. (2014). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed.

- Hosseinzadeh, L., et al. (2013). Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives. PubMed.

- Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.

- Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PMC - NIH.

- Sławiński, J., et al. (2022). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI.

- Ocaña, A., & Pandiella, A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.

- Onwubiko, N. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH.

- Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers.

- Wang, Y., et al. (2023). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed.

- Al-Abdullah, E. S., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC - PubMed Central.

- ResearchGate. (n.d.). Benzenesulfonamide derivatives of antibacterial activity.

- Balouiri, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT 2 receptor antagonists. PubMed.

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.

- Guzel-Akdemir, O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.

- Liu, Y., et al. (2017). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH.

- Ghorab, M. M., et al. (2012). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. PubMed.

- Wistrand, C., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- Singh, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing.

- Petrikaite, V., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI.